Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate
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Overview
Description
Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate is a complex organosulfur compound. It is characterized by the presence of multiple sulfonate groups, which contribute to its high solubility in water and its reactivity in various chemical processes. This compound is often used in industrial and research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate typically involves the reaction of ethanesulfonic acid with sulfur-containing reagents under controlled conditions. One common method involves the use of disodium sulfite and ethanesulfonyl chloride, which react to form the desired compound. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production rate and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiols or sulfides.
Substitution: The sulfonate groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium iodide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex organosulfur compounds .
Scientific Research Applications
Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate exerts its effects involves the interaction of its sulfonate groups with various molecular targets. These interactions can lead to the formation of stable complexes with metals, proteins, and other biomolecules, thereby influencing their activity and function . The compound can also act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Disodium 1,2-ethanedisulfonate: Similar in structure but lacks the additional sulfonate groups.
Sodium 4-(2-acetamidoethyldithio)butanesulfinate: Contains a similar sulfonate group but has different substituents.
Trisulfide disulfinate: Contains multiple sulfur atoms but differs in the arrangement of sulfonate groups.
Uniqueness
Disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate is unique due to its multiple sulfonate groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high water solubility and strong nucleophilic or electrophilic properties .
Properties
Molecular Formula |
C5H8Na2O7S4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
disodium;2-(2-sulfonatoethylsulfanylcarbonylsulfanyl)ethanesulfonate |
InChI |
InChI=1S/C5H10O7S4.2Na/c6-5(13-1-3-15(7,8)9)14-2-4-16(10,11)12;;/h1-4H2,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 |
InChI Key |
UECIXNXVLVZQST-UHFFFAOYSA-L |
Canonical SMILES |
C(CS(=O)(=O)[O-])SC(=O)SCCS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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